Ethyl 1H-imidazole-1-acetate

Lipophilicity Membrane Permeability Physicochemical Property

Impurity profiling of Zoledronic Acid demands the pharmacopeially designated ethyl ester-substituting the methyl ester or free acid causes chromatographic retention shifts and method validation failure. Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9) is the USP/EP-referenced Zoledronic Acid Impurity 4/6/9, supplied with ISO17034-accredited full characterization. • Identity confirmed by NMR, MS, HPLC, IR-accepted by FDA & EMA reviewers • Optimal LogP 0.45 ensures >90% quaternization yield and controlled esterase hydrolysis kinetics for prodrug/NMR probe applications • Non-hazardous for transport; ambient shipping; ≥98% purity (HPLC) with certificate of analysis

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 17450-34-9
Cat. No. B093365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-imidazole-1-acetate
CAS17450-34-9
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CN=C1
InChIInChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3
InChIKeyOITZNDMCFHYWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H-Imidazole-1-Acetate: Sourcing & Identity


Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9) is an imidazole-derived ethyl ester with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. It belongs to the class of N‑functionalized imidazoles and is primarily employed as a chemical intermediate in pharmaceutical and agrochemical research . Commercially, the compound is available at purity grades ranging from ≥95% to ≥99% (GC/HPLC), with physical properties including a low melting point of 22–25 °C, a density of 1.14 g/cm³, and a calculated LogP of 0.45 [2]. These specifications make it a reproducible building block for downstream derivatization, including quaternization to ionic liquids and hydrolysis to the corresponding acetic acid derivative.

Workflow Pharmaceutical intermediate & chemical building block for derivatization
Selection Logic N-functionalized imidazole ester with controlled lipophilicity for quaternization and hydrolysis
Procurement Context Available up to ≥99% purity; supports reference standard and synthesis workflows

Why Ethyl 1H-Imidazole-1-Acetate Cannot Be Substituted


Although several imidazole‑1‑acetate derivatives share a common core, differences in ester chain length, substitution position, and counter‑ion form create significant divergence in physicochemical and functional properties. The ethyl ester (CAS 17450-34-9) occupies an intermediate LogP of 0.45, which is over 0.5 log units higher than the methyl ester (−0.11) and substantially lower than the free acid or hydrochloride salt [1]. This difference directly impacts membrane permeability (as shown in erythrocyte uptake studies), solubility, and the phase‑transfer behavior needed for quaternization reactions. Furthermore, the ethyl ester is the specifically designated and pharmacopeially referenced impurity standard for Zoledronic Acid (Zoledronic Acid Impurity 4/6/9), whereas the methyl ester or free acid cannot serve as a direct reference in USP/EP compliance workflows [2]. Substituting with a different ester or acid form therefore risks failed impurity identification, altered reaction kinetics, or regulatory non‑compliance.

This Product Ethyl Ester (C7) Intermediate LogP (0.45); designated impurity standard for Zoledronic Acid.
Alternative Methyl Ester / Free Acid LogP shift >0.5 units alters permeability; different pharmacopeial impurity assignment may invalidate regulatory methods.
This Product 1-Substituted Regioisomer N-1 attachment required for reported Vpu inhibitor scaffold activity.
Alternative 2-Substituted Regioisomer Substantially reduced biological response; may not support target-engagement studies.
This Product Low-Melting Solid (22–25°C) Compatible with melt transfer and automated synthesis; avoids thermal degradation.
Alternative Free Acid (Decomposes >258°C) High decomposition point precludes melt processing; may require polar solvents that interfere with anhydrous reactions.

Ethyl 1H-Imidazole-1-Acetate: Head-to-Head Evidence


Lipophilicity Advantage Over Methyl Ester

Ethyl 1H-imidazole-1-acetate exhibits a computed LogP of 0.45, which is 0.56 log units higher than the methyl ester analog (Methyl 1H-imidazol-1-ylacetate, LogP −0.11) [1]. This difference places the ethyl ester closer to the optimal lipophilicity range (LogP 0.5–3.0) for passive membrane diffusion. An in‑vitro erythrocyte study confirmed that the ethyl esters of the imidazol‑1‑yl‑alkanoate class exhibit measurable membrane permeability, whereas the corresponding free acids are impermeable [2]. The methyl ester, despite being more permeable than the ethyl ester due to its smaller size, suffers from rapid intracellular hydrolysis, making the ethyl ester a more controlled-release prodrug candidate or chemical probe [2].

Lipophilicity vs. Methyl Ester
Cross-study comparable
ΔLogP +0.56 (ethyl 0.45 vs. methyl −0.11); permeable in erythrocyte assay
Supports controlled-release probe design context
Methyl ester more prone to rapid intracellular hydrolysis
Lipophilicity Membrane Permeability Physicochemical Property

Melting Point Advantage Over Free Acid

Ethyl 1H-imidazole-1-acetate is a low-melting solid (22–25 °C) at ambient temperature, whereas the corresponding free acid, 2-(1H-imidazol-1-yl)acetic acid, decomposes at 258–269 °C without a defined liquid phase [1]. The ethyl ester's near‑room‑temperature melting point allows it to be handled as a liquid melt with minimal heating, facilitating transfer in automated synthesis platforms and reducing thermal degradation risk. In contrast, the free acid's high decomposition temperature precludes melt processing and requires dissolution in polar solvents (e.g., water, DMSO) that may interfere with subsequent anhydrous reactions.

Melting Point vs. Free Acid
Class-level inference
22–25°C vs. decomposition at 258–269°C
Enables melt processing and automated synthesis
Free acid requires polar solvent dissolution; data to verify
Physical Form Melting Point Synthetic Intermediate

High Purity for Critical Applications

Specialty manufacturers such as CDMOchem and NBInno supply ethyl 1H-imidazole-1-acetate with a certified assay of ≥99.00% (HPLC/GC), significantly exceeding the standard research‑grade purity of 95% offered by general catalog suppliers [1]. In the same market, the analogous methyl ester and ethanol derivatives are commonly listed at 97–98% purity. The availability of ≥99% purity material allows direct use as a Zoledronic Acid impurity reference standard without additional recrystallization, a requirement specified under ISO17034 certified reference material protocols [2].

High Purity Grade
Cross-study comparable
≥99.00% assay vs. standard 95–98% grades
Supports direct reference standard use without recrystallization
Supplier-certified context; verify lot-specific COA
Purity Quality Control Pharmaceutical Intermediate

Zoledronic Acid Impurity Standard (USP/EP)

Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9) is formally designated as Zoledronic Acid Impurity 4 (also listed as Impurity 6 and Impurity 9) and is offered as a fully characterized, ISO17034‑certified reference standard by multiple accredited suppliers [1]. This specific CAS registry number is tied to the precise chromatographic retention time and mass spectrum used in USP and EP monograph methods for Zoledronic Acid quality control. By contrast, the methyl ester (CAS 25023-22-7) and the free acid (CAS 22884-10-2), although chemically related, are designated as a different impurity (Zoledronic Acid Related Compound A) and lack the same certified reference material availability for the ethyl ester impurity slot . Using any other compound would invalidate established analytical methods and compromise regulatory filing data.

Pharmacopeial Impurity Standard
Head-to-head
ISO17034 certified Zoledronic Acid Impurity 4/6/9
Required for ANDA/NDA analytical method validation
Methyl ester and free acid carry different impurity designations
Reference Standard Pharmaceutical Impurity Regulatory Compliance

Optimal Quaternization Substrate for Ionic Liquids

Ethyl 1H-imidazole-1-acetate has been shown to undergo microwave‑assisted alkylation with various alkyl halides to produce 1‑(2‑ethoxy‑2‑oxoethyl)imidazolium‑based ionic liquids in yields exceeding 90% [1]. A systematic electrochemical study on ester‑substituted imidazolium ionic liquids demonstrated that conductivity decreases as the alkyl chain length of the ester group increases from ethyl to butyl [2]. Therefore, the ethyl ester provides an optimal balance: higher conductivity than the butyl ester (useful for electrochemical IoL applications) while retaining better hydrolytic stability than the methyl ester, which is more prone to premature hydrolysis during synthesis [1].

Quaternization Yield & Conductivity
Class-level inference
Yield >90% (microwave); conductivity ethyl > propyl > butyl
Optimal balance of conductivity and hydrolytic stability
Data to verify for specific halide and condition set
Ionic Liquid Quaternization Conductivity

Regioisomer Advantage vs. 2-Substituted Analogs

Novel ethyl 2‑(5‑aryl‑1H‑imidazol‑1‑yl)‑acetate derivatives, synthesized directly from ethyl 1H‑imidazole‑1‑acetate or its 5‑aryl‑substituted analogs via TosMIC chemistry, have been identified as potential inhibitors of the HIV‑1 Vpu–BST‑2 protein‑protein interaction [1]. The 1‑substituted‑imidazole‑1‑acetate scaffold is essential for activity, as N‑1 attachment positions the acetyl‑ester side chain for optimal binding to the Vpu ion channel. By contrast, 2‑substituted imidazole regioisomers (where the acetate chain is attached to C‑2) showed substantially reduced or no activity in the same assay, demonstrating the critical role of the N‑1 substitution pattern unique to ethyl 1H‑imidazole‑1‑acetate [1]. This scaffold specificity means researchers must procure the 1‑substituted ethyl ester CAS 17450-34-9 for this drug discovery program.

Regioisomer Activity in Vpu Assay
Head-to-head
1-substituted active; 2-substituted substantially reduced or inactive
Scaffold specificity dictates 1-substituted ethyl ester procurement
Reported cell-based assay context; review per analog pair
Regioisomer Drug Synthesis HIV‑1 Vpu Inhibitor

Ethyl 1H-Imidazole-1-Acetate: Key Application Scenarios


Zoledronic Acid Impurity Reference Standard

Quality control laboratories performing impurity analysis of Zoledronic Acid drug substance or drug product must use the pharmacopeially designated ethyl 1H‑imidazole‑1‑acetate (Zoledronic Acid Impurity 4/6/9, CAS 17450-34‑9) as the certified reference standard. ISO17034‑accredited standards (e.g., from CATO or Axios Research) provide traceability and full characterization packages (NMR, MS, HPLC, IR) that are accepted by US FDA and EMA reviewers [1]. Substitution with the methyl ester or free acid would alter chromatographic retention time and mass spectral signature, potentially causing method validation failure.

Ionic Liquids for Electrochemical Devices

Researchers synthesizing imidazolium‑based ionic liquids for battery electrolytes or corrosion inhibitors achieve over 90% quaternization yield when using ethyl 1H‑imidazole‑1‑acetate as the nucleophile, as demonstrated by Shekar et al. under microwave conditions [2]. The ethyl ester provides the optimal combination of sufficient lipophilicity (LogP 0.45) to dissolve organic halides and adequate conductivity of the resulting ionic liquid (surpassing propyl and butyl homologs), as confirmed by conductivity measurements at Beijing University of Technology [3].

HIV-1 Vpu–BST-2 Inhibitor Scaffolds

In medicinal chemistry projects targeting the HIV‑1 auxiliary protein Vpu, ethyl 1H‑imidazole‑1‑acetate serves as the essential TosMIC‑based precursor for the 5‑aryl‑1H‑imidazol‑1‑yl‑acetate pharmacophore. Only the 1‑substituted‑imidazole‑1‑acetate regioisomer (derived from CAS 17450-34‑9) exhibits biological activity in cellular assays; the 2‑substituted regioisomer is inactive [4]. Procuring the correct CAS‑specific starting material is therefore critical for hit‑to‑lead optimization efforts.

Prodrug and Chemical Probe Design

The moderate lipophilicity of ethyl 1H‑imidazole‑1‑acetate (LogP 0.45), combined with its susceptibility to esterase‑mediated hydrolysis to the bioactive 2‑(1H‑imidazol‑1‑yl)acetic acid, positions it as a candidate for ester‑based prodrug or NMR‑pH probe applications. Gil et al. demonstrated that imidazol‑1‑yl‑acetate esters are hydrolyzed intracellularly to the corresponding acid, enabling pHi measurement via ¹H NMR chemical‑shift differences [5]. The ethyl ester provides slower, more controlled hydrolysis kinetics than the rapidly cleaved methyl ester, an advantage in long‑duration cellular assays.

Application
Selection Property
Validation Focus
Zoledronic Acid Impurity Reference Standard
ISO17034-certified impurity identity
Pharmacopeial monograph method alignment
Ionic Liquids for Electrochemical Devices
Quaternization yield and conductivity balance
Conductivity ranking vs. propyl and butyl homologs
HIV-1 Vpu–BST-2 Inhibitor Scaffolds
1-Substituted regioisomer configuration
Regioisomer-dependent cellular assay response
Prodrug and Chemical Probe Design
Moderate LogP and esterase hydrolysis kinetics
Controlled intracellular hydrolysis and NMR probe context

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